7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline
Brand Name: Vulcanchem
CAS No.: 60771-18-8
VCID: VC3813082
InChI: InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3
Molecular Formula: C16H12Cl2N2O2
Molecular Weight: 335.2 g/mol

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

CAS No.: 60771-18-8

Cat. No.: VC3813082

Molecular Formula: C16H12Cl2N2O2

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline - 60771-18-8

Specification

CAS No. 60771-18-8
Molecular Formula C16H12Cl2N2O2
Molecular Weight 335.2 g/mol
IUPAC Name 2,4-dichloro-6-methoxy-7-phenylmethoxyquinazoline
Standard InChI InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key PTQCMUDKRFNQCR-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinazoline core substituted at positions 2, 4, 6, and 7. Key functional groups include:

  • Chlorine atoms at positions 2 and 4, enhancing electrophilic reactivity.

  • Methoxy group (-OCH3_3) at position 6, contributing to steric and electronic modulation.

  • Benzyloxy group (-OCH2_2C6_6H5_5) at position 7, providing lipophilicity and structural versatility .

The SMILES notation COc1cc2c(nc(nc2cc1OCc1ccccc1)[Cl])[Cl]\text{COc1cc2c(nc(nc2cc1OCc1ccccc1)[Cl])[Cl]} precisely encodes this arrangement, highlighting the spatial orientation of substituents .

Physical and Chemical Properties

Critical physicochemical parameters include:

PropertyValueSource
Molecular Weight335.19 g/mol
Boiling Point447.6 ± 45.0°C at 760 mmHg
Density1.3 ± 0.1 g/cm³
LogP (Partition Coefficient)3.08
Vapor Pressure0.0 ± 1.1 mmHg at 25°C
Storage Conditions2–8°C under inert atmosphere

The compound’s low vapor pressure and moderate logP value suggest limited environmental mobility but sufficient lipophilicity for cellular membrane penetration .

Synthesis and Manufacturing

Analytical Characterization

Structural validation typically employs:

  • 1^1H NMR: Identifies proton environments, particularly aromatic and methoxy signals.

  • Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., m/z 335.19) .

  • Chromatography: HPLC or GC-MS for purity assessment .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a critical building block for quinazoline-based therapeutics, including:

  • Kinase Inhibitors: Modifications at positions 2 and 4 enable targeting of ATP-binding pockets in tyrosine kinases .

  • Anticancer Agents: Derivatives have shown promise in preclinical studies against solid tumors, particularly those driven by EGFR mutations .

  • Antiviral Compounds: Structural analogs inhibit viral protease activity, as explored in recent patent filings .

Structure-Activity Relationship (SAR) Insights

  • Chlorine Substitution: Dual chloro groups enhance electrophilicity, facilitating covalent interactions with cysteine residues in target proteins .

  • Benzyloxy Group: Increases metabolic stability compared to smaller alkoxy substituents, prolonging half-life in vivo .

SupplierPurityPrice (1g)Lead Time
ChemDiv≥95%$484.8210–20 days
BLD PharmUnspecifiedN/ABackordered

Future Directions and Research Gaps

Unresolved Challenges

  • Synthetic Optimization: Improved yields for dichloro derivatives remain unexplored.

  • Toxicology Profiles: No in vivo data are publicly available, necessitating preclinical safety studies.

  • Formulation Strategies: Enhanced aqueous solubility via prodrug design could broaden therapeutic utility .

Emerging Opportunities

  • Targeted Protein Degradation: Incorporating this scaffold into PROTACs (PROteolysis TArgeting Chimeras) could enable novel cancer therapies .

  • Antimicrobial Resistance: Exploration against multidrug-resistant pathogens is warranted, given structural similarities to known antibacterial quinazolines .

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